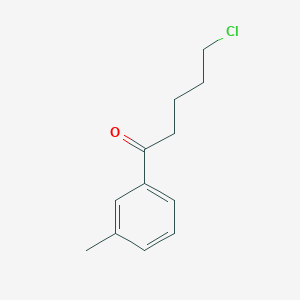

5-Chloro-1-(3-methylphenyl)-1-oxopentane

描述

Nomenclature and Structural Representation of 5-Chloro-1-(3-methylphenyl)-1-oxopentane

This compound is an aromatic ketone. The systematic IUPAC name for this compound is 5-chloro-1-(3-methylphenyl)pentan-1-one. Its structure consists of a pentan-1-one backbone, substituted with a chlorine atom at the 5-position and a 3-methylphenyl group (also known as a m-tolyl group) attached to the carbonyl carbon.

The key structural features are a five-carbon chain with a terminal chlorine atom and a ketone functional group, which is bonded to a benzene (B151609) ring that has a methyl group at the meta position. This combination of an alkyl halide, a ketone, and a substituted aromatic ring provides multiple sites for chemical reactions.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | 5-chloro-1-(3-methylphenyl)pentan-1-one |

| Common Synonyms | 5-Chloro-1-(m-tolyl)pentan-1-one |

| CAS Number | 898785-23-4 |

| Molecular Formula | C12H15ClO chemicalbook.com |

| Molecular Weight | 210.7 g/mol chemicalbook.com |

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 327.8±25.0 °C (Predicted) |

| Density | 1.063±0.06 g/cm³ (Predicted) |

Significance within Organic Synthesis and Advanced Chemical Scaffolds

The significance of this compound in organic synthesis stems from its nature as a functionalized building block. The presence of a terminal chloro group and a ketone offers dual reactivity. The chloroalkane moiety is a good substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, cyanides, or thiols. This versatility enables the extension of the carbon chain and the construction of more complex molecules.

The ketone functional group can undergo a wide range of transformations, including reduction to a secondary alcohol, oxidation, or participation in condensation reactions like the aldol (B89426) or Knoevenagel condensations. Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution, although the reactivity will be influenced by the existing meta-directing acyl group.

This compound serves as a precursor for creating advanced chemical scaffolds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The development of novel molecular scaffolds is a key area of research, particularly in medicinal chemistry for drug discovery. nih.gov For instance, cyclization reactions involving both the chloro and ketone functionalities could lead to the formation of novel heterocyclic or carbocyclic ring systems, which are foundational structures in many biologically active compounds.

Contextualization of Pentan-1-one Derivatives in Contemporary Chemical Research

Pentan-1-one derivatives are a class of compounds that feature prominently in various areas of chemical research. The pentanone core provides a flexible five-carbon chain that can be readily modified. Derivatives of pentanone are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.net

For example, substituted pentanones are crucial in the synthesis of complex natural products and in the development of new synthetic methodologies. The reactivity of the ketone and the potential for functionalization along the alkyl chain make them valuable starting materials. Research into pentan-1-one derivatives often focuses on developing new catalytic methods for their synthesis and subsequent transformation. researchgate.net

Furthermore, the study of long-chain ketones and their interactions with biological systems is an active area of investigation. In medicinal chemistry, the incorporation of such lipophilic chains can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The bicyclo[1.1.1]pentane moiety, for instance, has been investigated as a phenyl group replacement to improve the physicochemical properties of drug candidates. nih.gov

Overview of Current Scholarly Investigations Pertaining to this compound

Specific scholarly investigations focusing exclusively on this compound are limited in the published literature. The compound is primarily documented in chemical supplier catalogs, which indicates its role as a commercially available building block or intermediate for synthesis rather than a target of extensive academic research itself.

However, research on analogous structures provides context for its potential applications. Studies on related haloketones often explore their utility in synthesizing heterocyclic compounds or as intermediates for creating more complex molecules. For instance, the synthesis of 5-chloro-2-pentanone (B45304) from 3-acetyl-1-propanol (B125399) has been optimized using reagents like triphosgene (B27547), highlighting the industrial importance of related chloropentanones. rsc.org

The most probable synthetic route to this compound is through a Friedel-Crafts acylation reaction. rsc.org This classic electrophilic aromatic substitution would involve the reaction of m-xylene (B151644) with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Research in this area often focuses on developing more environmentally friendly and efficient catalysts for Friedel-Crafts reactions, such as solid acid catalysts or metal oxides on zeolite supports. While no specific studies detail this exact reaction for the title compound, the principles are well-established for similar acylations of substituted benzenes. rsc.org

Future research involving this compound would likely focus on its use as an intermediate to synthesize novel compounds with potential applications in materials science or medicinal chemistry, leveraging the reactivity of its chloro and keto functional groups.

属性

IUPAC Name |

5-chloro-1-(3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYUUVSZAMYNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642367 | |

| Record name | 5-Chloro-1-(3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-23-4 | |

| Record name | 5-Chloro-1-(3-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes to 5-Chloro-1-(3-methylphenyl)-1-oxopentane

Traditional methods for the formation of aryl ketones provide a foundational framework for the synthesis of this compound. These protocols are well-documented in organic chemistry literature.

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group. nih.gov For the synthesis of this compound, the direct approach involves the reaction of toluene (B28343) with 5-chlorovaleryl chloride. This reaction requires a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate the highly reactive acylium ion electrophile. scribd.commasterorganicchemistry.com

The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at reduced temperatures to manage its exothermic nature. scribd.comyoutube.com A key consideration in the acylation of toluene is regioselectivity. The methyl group is an ortho-, para-directing activator. Consequently, the acylation of toluene predominantly yields the 4-methylphenyl isomer (para-product) due to steric hindrance impeding substitution at the ortho-position. libretexts.orgchemguide.co.uk The desired 3-methylphenyl isomer (meta-product) is generally not the major product in this direct reaction. Achieving meta-selectivity would necessitate a more complex, multi-step strategy, potentially involving different starting materials or directing groups.

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

|---|---|---|

| Aromatic Substrate | Toluene | Provides the methylphenyl group. |

| Acylating Agent | 5-Chlorovaleryl Chloride | Provides the five-carbon chain with a terminal chloro group. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Activates the acyl chloride to form the acylium ion. scribd.com |

| Solvent | Dichloromethane | Inert solvent to dissolve reactants and control temperature. youtube.com |

| Temperature | 0°C to room temperature | Controls the exothermic reaction and minimizes side products. scribd.com |

Organometallic routes, particularly those involving Grignard reagents, offer an alternative that can overcome the regioselectivity limitations of Friedel-Crafts acylation. The synthesis of this compound via this method would typically involve two main steps:

Formation of the Grignard Reagent: 3-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to produce 3-tolylmagnesium bromide.

Acylation: The prepared Grignard reagent is then reacted with 5-chloropentanoyl chloride.

This approach ensures the formation of the desired 3-substituted regioisomer. The reaction must be carefully controlled, as Grignard reagents can potentially react with the chloroalkane functionality, although the acyl chloride is significantly more electrophilic. The reaction is typically carried out at low temperatures to favor the formation of the ketone.

This synthetic strategy involves creating the aryl ketone core first and subsequently introducing the chloro group at the terminus of the pentyl chain. A plausible pathway begins with the synthesis of a precursor molecule, such as 1-(3-methylphenyl)pentan-5-ol. This alcohol can then be converted to the target chloride.

The synthesis of the precursor 1-(m-tolyl)pentan-1-one has been documented. chemicalbook.com This ketone could be reduced to the corresponding alcohol, 1-(3-methylphenyl)pentan-1-ol, followed by a series of steps to introduce the hydroxyl group at the 5-position. A more direct approach starts with 1-(3-methylphenyl)pentan-5-ol, which can be halogenated using standard chlorinating agents. A recent study demonstrated a highly efficient method for the chlorination of a hydroxyl group in a similar structure (3-acetyl-1-propanol) to yield 5-chloro-2-pentanone (B45304) using triphosgene (B27547) (bis(trichloromethyl)carbonate) as the chlorinating agent, achieving a yield of up to 97.93%. researchgate.net This method highlights a potentially high-yielding route for the final halogenation step.

Table 2: Common Reagents for Conversion of Alcohols to Alkyl Chlorides

| Reagent | Name | Typical Conditions |

|---|---|---|

| SOCl₂ | Thionyl Chloride | Often used with pyridine (B92270) or neat. |

| PCl₅ | Phosphorus Pentachloride | Reaction with the alcohol, often without solvent. |

| (COCl)₂ | Oxalyl Chloride | Part of the Appel reaction in conjunction with triphenylphosphine. |

| (CCl₃O)₂CO | Triphosgene | Used with an initiator like N,N-dimethylacetamide. researchgate.net |

While the aforementioned methods represent the most common approaches, other conventional protocols could be adapted for the synthesis of this compound. For instance, the oxidation of a corresponding secondary alcohol, 5-chloro-1-(3-methylphenyl)pentan-1-ol, could yield the desired ketone. This precursor alcohol could potentially be synthesized through the reaction of 3-methylbenzaldehyde (B113406) with a Grignard reagent derived from 1,4-dichlorobutane, though such a reaction would present significant challenges in selectivity.

Emerging and Sustainable Synthesis Methodologies

Recent advances in organic synthesis have focused on developing more environmentally benign and efficient catalytic systems. For Friedel-Crafts type reactions, this includes the replacement of corrosive and moisture-sensitive Lewis acids like AlCl₃ with solid acid catalysts. nih.gov Heterogeneous catalysts, such as zeolites or phosphomolybdic acid encapsulated in metal-organic frameworks (MOFs), offer advantages like reusability, reduced waste, and often milder reaction conditions. nih.govnih.gov

Photoredox catalysis represents another frontier, enabling C-H functionalization and ketone synthesis under very mild conditions. youtube.com These methods could potentially be applied to the synthesis of this compound, reducing the reliance on pre-functionalized starting materials. Additionally, sonochemistry, the application of ultrasound to chemical reactions, has been shown to promote reactions like the ring-opening of epoxides to form chlorohydrins, suggesting its potential utility in related chlorination reactions in an eco-friendly manner. researchgate.net

Process Optimization and Yield Enhancement in this compound Production

Optimizing the yield and efficiency of any synthetic route is critical for its practical application. For the Friedel-Crafts acylation, optimization involves a systematic study of reaction parameters. Techniques like Response Surface Methodology (RSM) can be employed to statistically determine the optimal conditions, including catalyst loading, temperature, and reaction time, to maximize the yield of the desired product. nih.gov Studies have shown that parameters such as the amount of catalyst and reaction time can have a significant effect on the efficiency of the acylation process. nih.govnih.gov

In Grignard syntheses, yield enhancement focuses on maintaining anhydrous conditions to prevent quenching of the reagent, controlling the temperature to prevent side reactions, and optimizing the rate of addition of the electrophile. For halogenation reactions, the choice of chlorinating agent and the reaction conditions are paramount. For example, in the triphosgene-mediated chlorination of 3-acetyl-1-propanol (B125399), the yield was optimized by adjusting the molar ratio of the substrate to the reagent, the choice of solvent (1,2-dichloroethane), and the reaction temperature (80°C). researchgate.net

Exploration of Stereoselective Synthetic Approaches for Analogues

The prochiral nature of the ketone in this compound and its analogues presents an opportunity for stereoselective synthesis, a process that yields a preponderance of one stereoisomer over others. wikipedia.orgiupac.org The development of chiral analogues is of significant interest in various chemical fields, as the biological activity and physical properties of enantiomers can differ substantially.

One of the most powerful methods for creating optically active aromatic compounds is the asymmetric Friedel-Crafts reaction. rsc.org This can be achieved by employing a chiral Lewis acid or a Brønsted acid catalyst to induce enantioselectivity in the acylation of m-xylene (B151644) with 5-chlorovaleryl chloride or a related acylating agent. rsc.orgmasterorganicchemistry.com The catalyst forms a transient chiral complex with the electrophile, directing the acylation to one face of the aromatic ring, thereby establishing a chiral center.

Key strategies for achieving stereoselectivity in the synthesis of analogues include:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, such as those based on copper(II) complexes with chiral bipyridyl ligands, has been shown to be effective in catalyzing enantioselective Friedel-Crafts alkylation reactions. capes.gov.br A similar approach could be adapted for acylation, leading to chiral ketone analogues.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as powerful catalysts for asymmetric Friedel-Crafts alkylations, offering a direct route to enantiopure aromatic derivatives with high atom economy. rsc.org Their application in acylation reactions is an active area of research.

Substrate-Controlled Diastereoselective Synthesis: By incorporating a chiral auxiliary into the substrate, it is possible to direct the stereochemical outcome of a reaction. For instance, the Birch reduction/alkylation of chiral esters of salicylic (B10762653) acids has been used to achieve stereocontrolled access to quaternary centers. acs.org A similar substrate-based strategy could be envisioned for the synthesis of chiral analogues of this compound.

The table below summarizes potential stereoselective approaches for the synthesis of analogues.

| Stereoselective Approach | Catalyst/Reagent Type | Potential Advantages | Key Research Findings |

| Asymmetric Friedel-Crafts Acylation | Chiral Lewis Acids (e.g., Cu(II)-bipyridyl) | Direct introduction of chirality. | High enantiomeric excess (up to 90%) has been achieved in related alkylations. capes.gov.br |

| Asymmetric Friedel-Crafts Acylation | Chiral Brønsted Acids | High atom economy, direct access to enantiopure products. | A powerful method for synthesizing optically active aromatic compounds. rsc.org |

| Substrate-Controlled Synthesis | Chiral Auxiliaries | High diastereoselectivity can be achieved. | Effective for creating quaternary stereogenic centers in related systems. acs.org |

It is important to note that while these methods are theoretically applicable, their successful implementation for the synthesis of specific analogues of this compound would require empirical optimization of reaction conditions, including catalyst selection, solvent, and temperature.

Scale-Up Considerations for Preparative Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. The primary synthetic route, the Friedel-Crafts acylation, while robust, has several aspects that require careful consideration for scale-up. safrole.comchemicalbook.com

Reaction Conditions and Stoichiometry: In a laboratory setting, a stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is often used in Friedel-Crafts acylations. masterorganicchemistry.com This is because the catalyst coordinates strongly to the ketone product, rendering it inactive for further catalytic cycles. masterorganicchemistry.com On a large scale, the use of stoichiometric amounts of AlCl₃ leads to significant waste streams and complex work-up procedures to remove the aluminum salts. Therefore, the development of a truly catalytic Friedel-Crafts acylation process is a major goal for industrial synthesis. Investigating more active and recyclable solid acid catalysts could be a viable alternative.

Process Safety and Heat Management: The Friedel-Crafts acylation is an exothermic reaction. Effective heat management is critical on a large scale to prevent runaway reactions. The choice of reactor, stirring efficiency, and cooling capacity are paramount. The addition of reagents must be carefully controlled to maintain a safe operating temperature.

Solvent Selection and Recovery: The choice of solvent is crucial for reaction efficiency and environmental impact. While traditional solvents like dichloromethane or carbon disulfide are effective, their toxicity and environmental concerns necessitate the exploration of greener alternatives. Furthermore, an efficient solvent recovery and recycling system is essential for the economic viability of a large-scale process.

Purification: The purification of the final product on a large scale often requires distillation. google.com The design of the distillation column, including the number of theoretical plates and reflux ratio, will determine the purity of the final product. The boiling point of the compound and any impurities must be well-characterized to optimize the distillation process.

The following table outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Catalyst Stoichiometry | Often stoichiometric (e.g., AlCl₃). masterorganicchemistry.com | Development of catalytic systems, use of recyclable solid acids. |

| Heat Management | Simple cooling baths. | Jacketed reactors with efficient cooling and controlled addition rates. |

| Solvent | Dichloromethane, carbon disulfide. | Use of greener solvents, implementation of solvent recovery systems. |

| Work-up | Aqueous quench and extraction. | Management of large volumes of acidic and aqueous waste. |

| Purification | Flash chromatography. | Fractional distillation. google.com |

Chemical Reactivity and Mechanistic Transformation Pathways

Reactivity Profile of the Carbonyl Moiety in 5-Chloro-1-(3-methylphenyl)-1-oxopentane

The carbonyl group (C=O) is a primary site of reactivity in this compound, characterized by its electrophilic carbon atom and its susceptibility to both addition and redox reactions.

Nucleophilic and Electrophilic Additions

The polarized nature of the carbonyl double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its reactivity towards nucleophiles. Nucleophilic addition reactions are a fundamental class of transformations for ketones. For instance, organometallic reagents such as Grignard reagents (R-MgX) would be expected to attack the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. Similarly, the Wittig reaction, involving a phosphonium (B103445) ylide, would convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.

Electrophilic addition to the carbonyl oxygen can also occur, typically as a prelude to other reactions. Protonation of the carbonyl oxygen by an acid catalyst, for example, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Redox Chemistry (Reductions and Oxidations)

The carbonyl group of this compound can undergo both reduction and oxidation, although the latter is generally less common for ketones.

Reductions: The ketone can be readily reduced to a secondary alcohol, 1-(3-methylphenyl)-5-chloropentan-1-ol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Oxidations: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more controlled oxidation is the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The regioselectivity of this reaction is dependent on the migratory aptitude of the adjacent groups.

Transformations Involving the Chloropentyloxo Chain

The chloropentyl chain provides another locus of reactivity, primarily centered on the carbon-chlorine bond.

Halogen Substitution and Elimination Reactions

The chlorine atom at the 5-position of the pentyl chain is a leaving group, making the terminal carbon susceptible to nucleophilic substitution (Sₙ2) reactions. khanacademy.orgscribd.comchadsprep.comlibretexts.orglibretexts.org A variety of nucleophiles can displace the chloride, leading to a range of functionalized derivatives. For example, reaction with sodium iodide would yield the corresponding 5-iodo derivative, while reaction with sodium cyanide would introduce a nitrile group.

Competition with substitution reactions is elimination (E2) reactions, particularly in the presence of a strong, sterically hindered base. khanacademy.orgscribd.comchadsprep.comlibretexts.orglibretexts.org In such a reaction, a proton from the carbon adjacent to the chlorine-bearing carbon would be abstracted, leading to the formation of an alkene.

Intramolecular Cyclization and Ring Formation Reactions

The presence of the nucleophilic carbonyl oxygen and the electrophilic terminal carbon of the chloropentyl chain within the same molecule allows for the possibility of intramolecular cyclization. Under appropriate conditions, typically with a base to enhance the nucleophilicity of an enolate intermediate, the molecule could cyclize to form a six-membered cyclic ether. The synthesis of related compounds like 5-chloro-2-pentanone (B45304) has been documented, often as a precursor for cyclization reactions to form other cyclic structures. google.comscienceasia.orgnist.govresearchgate.netnih.gov

Aromatic Ring Functionalization and Derivatization

The 3-methylphenyl group can also undergo further functionalization, although the reactivity of the aromatic ring is influenced by the existing substituents. The methyl group is an ortho-, para-directing activator, while the acyl group is a meta-directing deactivator. The positions on the aromatic ring are therefore subject to competing directing effects. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely lead to a mixture of products, with the position of the new substituent being determined by the relative activating and deactivating effects of the methyl and acyl groups, as well as steric hindrance.

Coupling Reactions and Catalytic Transformations

The presence of a chlorine atom on the pentyl chain makes this compound a potential substrate for a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Although specific examples for this compound are not readily found, the alkyl chloride moiety is a suitable handle for several palladium-catalyzed cross-coupling reactions.

One of the most relevant transformations for primary alkyl chlorides is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide. For this compound, this could involve coupling with an arylzinc or alkylzinc reagent in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ and a phosphine (B1218219) ligand, to form a new carbon-carbon bond at the terminal position of the pentyl chain.

Another potential reaction is the Suzuki-Miyaura coupling . While less common for unactivated alkyl chlorides compared to bromides or iodides, advancements in ligand design have enabled the coupling of alkyl chlorides with organoboron compounds. A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a 5-aryl-1-(3-methylphenyl)-1-oxopentane derivative. The choice of ligand, base, and reaction conditions would be critical to achieving a successful transformation.

Intramolecular cyclization is also a plausible palladium-catalyzed pathway. If the tolyl group were to be functionalized with a suitable nucleophile or organometallic species, an intramolecular cross-coupling could lead to the formation of a cyclic structure, such as a substituted tetralone.

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals are known to catalyze reactions involving alkyl chlorides. For instance, Kumada coupling , which utilizes Grignard reagents (organomagnesium halides), can be catalyzed by nickel or palladium complexes to form carbon-carbon bonds. The reaction of this compound with an aryl or alkyl Grignard reagent in the presence of a suitable catalyst could provide access to a variety of elongated or functionalized ketone derivatives.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. These reactions can couple alkyl halides with a range of organometallic reagents.

Kinetic Studies and Reaction Mechanism Elucidation

Detailed kinetic studies and mechanistic elucidation for reactions involving this compound are not specifically reported. However, the general mechanisms for the aforementioned cross-coupling reactions are well-established.

For a generic palladium-catalyzed cross-coupling reaction involving an alkyl chloride (R-Cl) and an organometallic reagent (R'-M), the catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl chloride to form a Pd(II) intermediate (R-Pd-Cl). This is often the rate-limiting step for alkyl chlorides.

Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The kinetics of these reactions are influenced by several factors, including the nature of the palladium catalyst and ligands, the reactivity of the alkyl chloride, the choice of organometallic reagent, the base, the solvent, and the reaction temperature. For this compound, the presence of the ketone functionality could potentially influence the reaction by coordinating with the metal center, although this is less likely given the distance between the carbonyl group and the chlorine atom.

In the absence of specific experimental data for this compound, the following table provides a generalized overview of the conditions that might be employed for the discussed coupling reactions based on known transformations of similar alkyl chlorides.

| Reaction Name | Typical Catalyst/Ligand | Organometallic Reagent | Base | Solvent |

| Negishi Coupling | Pd(OAc)₂ / SPhos | R-ZnX | - | THF, Dioxane |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / XPhos | R-B(OH)₂ | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane |

| Kumada Coupling | NiCl₂(dppp) | R-MgX | - | THF, Ether |

This table represents generalized conditions and would require optimization for the specific substrate.

Further research is needed to explore and characterize the specific catalytic reactivity of this compound and to elucidate the precise kinetics and mechanisms of its transformations.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, a comprehensive structural map can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-Chloro-1-(3-methylphenyl)-1-oxopentane is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 3-methylphenyl ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The protons on the pentanoyl chain would resonate in the upfield region.

The expected chemical shifts and coupling patterns are detailed in the table below. The protons closest to the electron-withdrawing carbonyl group (H-2') and the chlorine atom (H-5') are the most deshielded within the aliphatic chain. The methyl group on the aromatic ring would appear as a singlet around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 7.70-7.80 | m | - |

| H-4, H-5 | 7.30-7.40 | m | - |

| Ar-CH₃ | 2.41 | s | - |

| H-2' | 2.95 | t | 7.2 |

| H-3' | 1.80 | p | 7.2 |

| H-4' | 1.90 | p | 7.0 |

| H-5' | 3.60 | t | 6.8 |

s = singlet, t = triplet, p = pentet, m = multiplet

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically above δ 190 ppm. The aromatic carbons would produce signals in the δ 120-140 ppm range, while the aliphatic carbons would appear in the upfield region. The carbon attached to the chlorine atom (C-5') is expected to be in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 199.5 |

| C-1 | 137.0 |

| C-3 | 138.5 |

| C-2, C-6 | 128.0-134.0 |

| C-4, C-5 | 126.0-129.0 |

| Ar-CH₃ | 21.3 |

| C-2' | 38.0 |

| C-3' | 24.0 |

| C-4' | 28.0 |

| C-5' | 44.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. wisc.edu For instance, a cross-peak would be observed between the signals of H-2' and H-3', and subsequently between H-3' and H-4', and H-4' and H-5', confirming the connectivity of the pentanoyl chain. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. wisc.edu It would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum. wisc.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. youtube.com Key HMBC correlations would include the correlation from the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O), and from the H-2' protons to the carbonyl carbon, firmly establishing the connection of the pentanoyl chain to the aromatic ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The expected molecular formula is C₁₂H₁₅ClO, with a monoisotopic mass of approximately 210.0811 g/mol .

Analysis of Fragmentation Pathways

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond between the carbonyl group and the alkyl chain can break, leading to the formation of a stable acylium ion. The detection of the [CH₃C₆H₄CO]⁺ ion at m/z 119 would be a strong indicator of the benzoyl moiety.

McLafferty Rearrangement: If a gamma-hydrogen is present, a rearrangement can occur, leading to the loss of a neutral alkene.

Loss of Chlorine: Fragmentation involving the loss of the chlorine atom or a chlor-alkyl fragment is also a probable pathway.

The analysis of these characteristic fragmentation patterns, in conjunction with NMR data, provides a comprehensive and definitive structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the carbonyl group, the aromatic ring, and the alkyl halide.

The most prominent peak would be the strong absorption from the C=O (carbonyl) stretching vibration of the ketone, typically observed in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would give rise to several bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would produce peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution) would also influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 690-900 cm⁻¹ region.

The aliphatic C-H stretching vibrations from the pentane (B18724) chain and the methyl group on the phenyl ring would be observed in the 2850-3000 cm⁻¹ range. Finally, the C-Cl stretching vibration from the chloropentane moiety is anticipated to show a medium to weak absorption in the 600-800 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-Cl Stretch | 600-800 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the carbonyl group.

The phenyl group is a chromophore that typically exhibits two main absorption bands: the E2-band (a strong absorption around 200-210 nm) and the B-band (a weaker, more structured absorption around 250-280 nm). The presence of the methyl and acyl substituents on the benzene ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths.

The carbonyl group also contains a chromophore. The n→π* transition of the ketone is a weak, symmetry-forbidden transition that is expected to appear as a broad, low-intensity band in the 270-300 nm region. This band is often sensitive to the solvent polarity. The π→π* transition of the carbonyl group is a strong absorption that typically occurs at shorter wavelengths, below 200 nm, and may overlap with the E2-band of the aromatic ring.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |

| E2-band | ~210-230 nm | High | Phenyl Ring |

| B-band | ~250-280 nm | Low to Medium | Phenyl Ring |

| n→π* | ~270-300 nm | Low | Carbonyl |

X-Ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

This analysis would reveal the crystal system, space group, and unit cell dimensions of the crystal lattice. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing. While experimental crystallographic data for this specific compound is not available, a related compound, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, has been studied, revealing a three-dimensional network linked by C—H⋯O hydrogen bonds. nih.gov It is plausible that this compound could also exhibit similar weak intermolecular interactions in its crystalline form.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical Formula | C12H15ClO |

| Formula Weight | 210.70 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Volume | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

Chromatographic and Separative Analyses

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like 5-Chloro-1-(3-methylphenyl)-1-oxopentane. When coupled with a mass spectrometer (MS), it provides an unparalleled level of specificity, allowing for the definitive identification of the main compound and any impurities present.

Detailed Research Findings: In the analysis of aromatic ketones and their derivatives, GC-MS is frequently employed to confirm the molecular weight and structure of the synthesized products. For compounds structurally similar to this compound, such as other halogenated aromatic ketones, GC-MS is the method of choice for purity assessment. researchgate.net The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, providing a "fingerprint" for identification.

Derivatization techniques can be employed to enhance the chromatographic properties and provide more selective analysis of certain compounds, including isomers that may be difficult to separate otherwise. nih.gov For instance, in the analysis of related aminoindane isomers, derivatization successfully allowed for their separation and characterization. nih.gov While specific GC-MS data for this compound is not widely published in publicly accessible literature, the general approach would involve using a non-polar or medium-polarity capillary column.

A typical GC method for a compound of this nature would involve the following parameters:

| Parameter | Typical Value |

| Column | A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10-15°C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification |

The resulting chromatogram would show a major peak corresponding to this compound, with the area of this peak relative to the total area of all peaks indicating its purity. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the chloroalkyl chain and the fragmentation of the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and separation of this compound. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. Both normal-phase and reversed-phase HPLC can be utilized.

Detailed Research Findings: For aromatic ketones, reversed-phase HPLC is a common analytical choice. sielc.com The separation is typically achieved on a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comshodexhplc.com For quantitative analysis, a UV detector is often used, with the detection wavelength set to a maximum absorbance of the aromatic ketone chromophore.

A representative HPLC method for quantitative analysis is detailed in the table below:

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detector | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

This method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantitative results.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and convenient monitoring of chemical reactions, such as the synthesis of this compound. scribd.comrochester.edu It allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. youtube.com

Detailed Research Findings: For aromatic ketones, a common stationary phase for TLC is silica (B1680970) gel. researchgate.net The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. researchgate.netsilicycle.com By adjusting the ratio of these solvents, the retention factor (Rf) of the spots can be optimized. An ideal Rf value for the product is generally between 0.2 and 0.4 for clear separation from starting materials and byproducts. rochester.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. youtube.com Visualization is often achieved using a UV lamp, as aromatic ketones are typically UV-active. rochester.edu

A table of common TLC solvent systems for compounds of this class is provided below:

| Solvent System (v/v) | Polarity | Application Notes |

| Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) | Low to Medium | A good starting point for many aromatic ketones. researchgate.net The ratio can be adjusted to achieve optimal separation. |

| Dichloromethane (B109758) / Methanol (e.g., 99:1 to 90:10) | Medium to High | Used for more polar compounds or to increase the Rf of the spots. silicycle.com |

| Toluene (B28343) / Acetone | Medium | Can provide different selectivity compared to ester-based systems. silicycle.com |

Preparative Chromatography for Compound Isolation and Purification

Following a chemical synthesis, the desired product, this compound, often needs to be isolated from unreacted starting materials, reagents, and byproducts. Preparative chromatography is the standard method for achieving this purification on a larger scale than analytical chromatography.

Detailed Research Findings: Column chromatography using silica gel is a widely used method for the purification of aromatic ketones. chemicalbook.com The process is essentially a scaled-up version of TLC. The crude product is loaded onto a column packed with silica gel, and a solvent system, often similar to one developed using TLC, is passed through the column to elute the components at different rates. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

For the purification of compounds related to this compound, a gradient of hexane and ethyl acetate is often employed. cup.edu.cn This involves starting with a low polarity mobile phase (high hexane content) and gradually increasing the polarity (increasing ethyl acetate content) to elute compounds of increasing polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and is used when simpler column chromatography is insufficient for achieving the desired purity. aralyse.technsf.gov While more expensive, it can be automated and is highly effective for separating closely related impurities or isomers. nsf.gov

A typical preparative column chromatography setup would involve:

| Parameter | Description |

| Stationary Phase | Silica gel (60-200 µm particle size) |

| Mobile Phase | A gradient of Hexane and Ethyl Acetate |

| Elution Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

| Product Isolation | Evaporation of solvent from the combined pure fractions |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of molecules. These methods provide a robust framework for understanding the intrinsic properties of 5-Chloro-1-(3-methylphenyl)-1-oxopentane.

Density Functional Theory (DFT) Studies for Energetic and Geometric Parameters

Table 1: Illustrative DFT-Calculated Geometric and Energetic Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| C=O Bond Length (Å) | 1.22 |

| C-Cl Bond Length (Å) | 1.75 |

| C-C (Aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-C (Alkyl) Bond Length (Å) | 1.53 - 1.54 |

| Phenyl-Carbonyl Dihedral Angle (°) | ~30 |

| Total Energy (Hartree) | -XXX.XXXX |

| Enthalpy (Hartree) | -XXX.XXXX |

| Gibbs Free Energy (Hartree) | -XXX.XXXX |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations, based on studies of similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl ring, which is activated by the methyl group. Conversely, the LUMO is likely centered on the carbonyl group and the aromatic ring, which act as electron-withdrawing moieties. The presence of the electron-withdrawing chlorine atom will also influence the energies and distributions of these orbitals. A detailed analysis of the HOMO and LUMO compositions reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and is intended to illustrate the typical values obtained from HOMO-LUMO analysis for similar aromatic ketones.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The aromatic ring would exhibit a nuanced potential distribution, with the methyl group slightly increasing the electron density (more negative potential) and the chloro and carbonyl groups withdrawing electron density (more positive potential). The hydrogen atoms of the alkyl chain and the aromatic ring would typically show positive potential. This detailed charge landscape is invaluable for predicting intermolecular interactions and sites of chemical reactivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

An MD simulation would track the trajectories of all atoms in the molecule, allowing for the analysis of key dihedral angles that define the orientation of the alkyl chain and its relationship to the aromatic ring. This exploration of the conformational landscape can identify the most populated and energetically favorable conformers, which are likely to be the most relevant for its chemical and biological activity.

Computational Prediction of Spectroscopic Signatures

Computational methods can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often related to the π-π* and n-π* transitions of the aromatic and carbonyl chromophores.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl group (C=O) and the various vibrations of the substituted aromatic ring. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally, aiding in the interpretation of experimental NMR spectra.

Structure-Reactivity Relationship (SRR) Studies using Computational Methods

By systematically analyzing the data obtained from the aforementioned computational methods, Structure-Reactivity Relationship (SRR) models can be developed. These models aim to correlate specific structural and electronic features of a molecule with its chemical reactivity. For this compound, computational descriptors such as the HOMO-LUMO gap, MEP values at specific sites, and atomic charges can be used to predict its reactivity in various chemical reactions. researchgate.net

For example, the calculated parameters can provide insights into the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring or the susceptibility of the carbonyl group to nucleophilic addition. By understanding these relationships, the chemical behavior of the molecule can be predicted, guiding synthetic strategies and further investigations into its properties.

Applications in Advanced Chemical Synthesis

Role as a Synthetic Intermediate in the Construction of Complex Organic Architectures

The utility of 5-Chloro-1-(3-methylphenyl)-1-oxopentane as a synthetic intermediate lies in the strategic placement of its functional groups, which serve as handles for molecular elaboration. The terminal chlorine atom on the pentyl chain is a reactive site for nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This enables chemists to extend the carbon skeleton or introduce heteroatoms, paving the way for the assembly of more intricate molecular frameworks.

Similarly, the ketone carbonyl group can undergo a wide array of chemical transformations. These include reduction to form secondary alcohols, oxidation to create carboxylic acids, or participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Grignard reactions. Analogous compounds, like 1-(3-bromophenyl)-5-chloro-1-oxopentane, are valued as intermediates for precisely these reasons, as the presence of multiple, differentially reactive sites allows for sequential and controlled modifications. This dual reactivity makes this compound a valuable precursor in multi-step syntheses aimed at producing complex target molecules with specific structural and electronic properties.

Utility in the Synthesis of Heterocyclic Frameworks (e.g., pyridazine (B1198779) derivatives)

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinally active compounds. nih.govuminho.pt The synthesis of pyridazine derivatives often involves the cyclocondensation of a 1,4-dicarbonyl compound or a related precursor with hydrazine (B178648) or its derivatives.

While direct synthesis from this compound is not explicitly detailed in the provided literature, its ketone functionality is a key starting point. The compound can be envisioned to participate in reactions leading to the formation of a pyridazine core. For instance, the ketone could react with a suitable reagent to form an intermediate that then undergoes cyclization with hydrazine. A general and widely used method for constructing pyridazin-3(2H)-one rings involves the reaction of a keto-acid or a related species with hydrazine hydrate. nih.gov The synthesis of various pyridazine derivatives has been accomplished through diverse strategies, highlighting the versatility of ketone precursors in accessing this heterocyclic framework. mdpi.comnih.gov

| Synthetic Strategy | Key Precursors | Reaction Type | Reference |

|---|---|---|---|

| One-Pot Multistep Reaction | Substituted Acetophenones, Glyoxylic Acid, Hydrazine Hydrate | Condensation/Ring Closure | nih.gov |

| Reaction with Active Methylene Compounds | 3-Oxo-2-arylhydrazonopropanals, Cyanoacetic Acid | Cyclization | mdpi.com |

| Cyclocondensation of Furanones | Substituted Furan-2(3H)-ones, Hydrazine Hydrate | Ring Transformation | nih.gov |

| Cyclization of Acylpyridinecarboxylic Acids | o-Acylpyridinecarboxylic Acids, Hydrazine | Cyclization | uminho.pt |

Contribution to Ligand Synthesis for Catalytic Systems

In the field of catalysis, the performance of a transition metal catalyst is heavily dependent on the electronic and steric properties of its coordinating ligands. mostwiedzy.pl The synthesis of novel ligands is therefore crucial for advancing catalytic systems. This compound serves as a potential starting material for the multi-step synthesis of custom ligands.

The compound's structure offers several points for modification to install coordinating atoms. The chloro group can be substituted by nitrogen, phosphorus, or sulfur-containing nucleophiles, which are common donor groups in ligands. Furthermore, the aromatic ring can be functionalized, or the ketone can be transformed into a group that becomes part of a bidentate or polydentate ligand structure. For example, chalcones, which are α,β-unsaturated ketones, can be prepared from ketones and subsequently used to build heterocyclic systems like pyrimidines and pyrazolines, which themselves can act as ligands. researchgate.net The flexibility to introduce different donor atoms and steric bulk via the reactive handles on this compound makes it a useful, albeit early-stage, precursor in the rational design of ligands for specific catalytic applications.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. epfl.ch These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov Ketones are frequently employed as key components in a variety of MCRs.

The ketone functionality within this compound makes it a prime candidate for incorporation into such reaction sequences. In pseudo-MCRs, a reactant may participate in more than one step of the reaction cascade. semanticscholar.org For example, ketones can react with malononitrile (B47326) in Knoevenagel condensations that initiate a series of cyclization and addition steps. semanticscholar.org Other notable MCRs that utilize carbonyl compounds include the Asinger and Ugi reactions, which are powerful tools for synthesizing pseudo-peptides and other complex structures. researchgate.net The presence of the chloroalkyl chain in this compound also offers the potential for subsequent intramolecular reactions or post-MCR modifications, further increasing the synthetic utility of the products derived from its integration into MCRs.

| Reaction Name/Type | Typical Components | Resulting Structure | Reference |

|---|---|---|---|

| Pseudo-5CR | Aromatic Aldehyde, Phenylhydrazine (2 equiv.), Ethyl Acetoacetate (2 equiv.) | bis(1H-pyrazol-5-ols) | nih.gov |

| Pseudo-4CR | Isatins, Malononitrile (2 equiv.), Cyclic Ketones | Fused Spirooxindoles | semanticscholar.org |

| Asinger Reaction | α-Chloro Aldehyde, Ketone, Ammonia, Sodium Hydrosulfide | Dihydro-1,3-thiazoles | researchgate.net |

| Ugi-4CR | Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides (Pseudo-Peptides) | researchgate.net |

Investigative Studies on Molecular Interactions with Biological Systems

Principles of Ligand Design Incorporating 5-Chloro-1-(3-methylphenyl)-1-oxopentane Scaffolds

There is currently no scientific literature available that details the principles of ligand design specifically incorporating the this compound scaffold. The fundamental components of this molecule, including a chlorinated alkyl chain, a ketone group, and a substituted phenyl ring, are common motifs in medicinal chemistry. However, the specific combination and spatial arrangement in this compound have not been explored in published ligand design studies. Therefore, no established principles or strategic considerations for its use as a scaffold in drug discovery have been documented.

Computational and Chemoinformatic Approaches to Predicting Molecular Interactions

No computational or chemoinformatic studies have been published that predict the molecular interactions of this compound. While predictive models are often used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of small molecules, and to simulate their docking with biological targets, the results of such analyses for this specific compound are not available in the scientific literature.

Structure-Activity Relationship (SAR) Studies of Related Analogues at a Molecular Level

A critical aspect of drug discovery involves the systematic modification of a lead compound to understand how changes in its structure affect its biological activity. These structure-activity relationship (SAR) studies are essential for optimizing potency and selectivity. At present, there are no published SAR studies for analogues of this compound. Consequently, there is no available data to delineate the contributions of the chloro, methyl, or pentanone moieties to any potential molecular interactions.

Biophysical Characterization of Compound-Biomolecule Binding

The direct study of a compound's interaction with a biomolecule, such as an enzyme or receptor, is crucial for understanding its mechanism of action. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography are used to characterize these binding events. There are no public records of any biophysical studies conducted on this compound. As a result, information regarding its binding affinity, thermodynamics, kinetics, or potential to induce conformational changes in any biomolecule is not available.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Routes for 5-Chloro-1-(3-methylphenyl)-1-oxopentane and its Analogues

The development of efficient and scalable synthetic routes is paramount for enabling further research and application of this compound. While classical methods such as Friedel-Crafts acylation provide a straightforward approach, future research will likely focus on more sustainable and versatile strategies.

A primary and well-established method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction would involve the treatment of toluene (B28343) with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Table 1: Hypothetical Friedel-Crafts Acylation for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Toluene | 5-Chlorovaleryl chloride | AlCl₃ | Dichloromethane (B109758) | This compound |

Future research could explore alternative, greener catalysts to minimize waste and improve safety. Additionally, investigating the synthesis of a diverse library of analogues by varying the aromatic precursor and the length of the chloroalkyl chain would be a valuable endeavor.

Another promising avenue is the exploration of C-C bond cleavage reactions . For instance, the oxidative cleavage of tertiary cycloalkanols has been shown to yield ω-chloroalkyl aryl ketones. mdpi.com Applying this methodology could provide an alternative disconnection approach for the synthesis of the target compound and its derivatives.

Deepening Mechanistic Understanding of its Reactivity under Diverse Conditions

A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a synthetic building block. The compound features two primary reactive sites: the ketone carbonyl group and the terminal alkyl chloride. Future mechanistic studies should focus on elucidating the interplay between these functional groups under various reaction conditions.

The terminal chloride is susceptible to nucleophilic substitution reactions (SN1 and SN2) . wikipedia.orgorganic-chemistry.org The reaction pathway will be influenced by the nature of the nucleophile, the solvent, and the temperature. organic-chemistry.org For example, strong, unhindered nucleophiles in polar aprotic solvents would likely favor an SN2 mechanism, leading to inversion of stereochemistry if a chiral center were present. Conversely, conditions that favor the formation of a carbocation intermediate would promote an SN1 pathway. wikipedia.org

The ketone carbonyl can undergo a wide range of reactions, including nucleophilic addition, reduction to an alcohol, and enolate formation. The proximity of the electron-withdrawing chloroalkyl chain may influence the electrophilicity of the carbonyl carbon.

Table 2: Potential Reactions and Mechanistic Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) | Likely Mechanism |

| Nucleophilic Substitution | Sodium azide (NaN₃), DMF | 5-Azido-1-(3-methylphenyl)-1-oxopentane | SN2 |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | 5-Chloro-1-(3-methylphenyl)pentan-1-ol | Nucleophilic addition |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), THF | 6-Chloro-2-(3-methylphenyl)hexan-2-ol | Nucleophilic addition |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 5-Chloro-1-(3-methylphenyl)-1-pentene | Ylide reaction |

Investigating the chemoselectivity of reactions involving both functional groups will be a key area of research. For instance, will a reagent preferentially react at the ketone or the alkyl chloride? Understanding these selectivities will enable the strategic design of multi-step syntheses.

Development of Chiral Derivatives and Enantioselective Synthetic Applications

The prochiral nature of the ketone in this compound makes it an excellent candidate for the development of chiral derivatives. Enantiomerically pure alcohols, amines, and other chiral molecules are highly valuable in the pharmaceutical and fine chemical industries.

Enantioselective reduction of the ketone is a primary strategy to introduce a stereocenter. wikipedia.org This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric reduction. organicreactions.orgrsc.org Catalytic systems employing chiral ligands, such as those based on transition metals or organocatalysts like oxazaborolidines, could be explored to produce the corresponding chiral alcohol with high enantiomeric excess. nih.gov

Furthermore, the development of asymmetric methods for the α-functionalization of the ketone would open up possibilities for creating more complex chiral structures. acs.org This could involve the use of chiral auxiliaries or enantioselective enolate chemistry. nih.govnih.gov

Table 3: Potential Enantioselective Transformations of this compound

| Transformation | Catalyst/Reagent Type | Potential Chiral Product |

| Asymmetric Reduction | Chiral oxazaborolidine catalyst with borane | (R)- or (S)-5-Chloro-1-(3-methylphenyl)pentan-1-ol |

| Asymmetric Alkylation | Chiral phase-transfer catalyst | 5-Chloro-2-alkyl-1-(3-methylphenyl)-1-oxopentane |

| Asymmetric Amination | Chiral palladium catalyst | 5-Chloro-2-amino-1-(3-methylphenyl)-1-oxopentane |

The resulting chiral derivatives of this compound could serve as valuable building blocks for the synthesis of biologically active molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. thieme.deresearchgate.net The synthesis and derivatization of this compound are well-suited for adaptation to these technologies.

A continuous flow synthesis of the parent compound could offer significant advantages over traditional batch methods, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic reactions like Friedel-Crafts acylation. rsc.orguni-muenchen.de

Furthermore, an automated platform could be developed for the high-throughput synthesis of a library of derivatives. innovationnewsnetwork.comscispace.com By integrating robotic liquid handling with in-line purification and analysis, a large number of analogues could be rapidly synthesized and screened for desired properties. This would be particularly valuable in a drug discovery context.

Table 4: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Limited, requires larger reactors | Readily scalable by extending run time |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, better temperature control |

| Safety | Handling of large quantities of hazardous reagents | Smaller reaction volumes, inherently safer |

| Reproducibility | Can be variable | Highly reproducible |

| Automation | Difficult to fully automate | Easily integrated with automated systems |

The integration of flow chemistry and automation would accelerate the exploration of the chemical space around this compound.

Potential for Derivatization into Specialized Chemical Probes for Research Purposes

Chemical probes are essential tools for studying biological systems. The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of such probes.

The terminal chloride can be readily converted to other functional groups, such as azides or alkynes, which are commonly used in bioorthogonal "click" chemistry . This would allow for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization or isolation of biological targets.

The ketone functionality can be used to introduce reactive "warheads" for covalent modification of proteins or other biomolecules. nih.govnih.gov For example, conversion of the ketone to an α-haloketone or an α,β-unsaturated ketone would create an electrophilic center capable of reacting with nucleophilic residues on proteins.

Table 5: Potential Derivatizations for Chemical Probe Development

| Starting Material | Derivatization Strategy | Resulting Functional Group | Application |

| This compound | Substitution with sodium azide | Terminal azide | Click chemistry handle |

| This compound | α-Bromination of the ketone | α-Bromoketone | Covalent protein modification |

| 5-Azido-1-(3-methylphenyl)-1-oxopentane | Click reaction with an alkyne-fluorophore | Fluorescently labeled probe | Cellular imaging |

By strategically modifying the structure of this compound, a diverse range of chemical probes could be developed to investigate various biological processes.

常见问题

Basic: What synthetic methodologies are recommended for preparing 5-Chloro-1-(3-methylphenyl)-1-oxopentane, and how can reaction parameters be optimized?

Answer:

A common approach involves nucleophilic substitution or Friedel-Crafts acylation, depending on the precursor. For example, phase-transfer catalysis (PTC) using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) can enhance reaction efficiency, as demonstrated in analogous ketone syntheses . Optimization should focus on solvent polarity, temperature (room temperature to mild heating), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane eluent) is critical for isolating the target compound .

Basic: How can researchers validate the purity and structural identity of this compound?

Answer:

Routine characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of impurities.

- Mass spectrometry (MS) for molecular weight verification.

- Single-crystal X-ray diffraction for unambiguous structural determination. Tools like SHELXL (for refinement) and WinGX (for data processing) are widely used for crystallographic validation .

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data be resolved?

Answer:

Discrepancies often arise from crystal packing effects or solvent interactions not modeled in simulations. To address this:

- Refine experimental data using SHELXL with high-resolution datasets to improve accuracy .

- Compare hydrogen-bonding patterns (e.g., via graph set analysis) to identify intermolecular forces overlooked in computational models .

- Re-optimize computational parameters (e.g., solvent model, basis sets) to better mimic solid-state conditions.

Advanced: What methodologies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Answer:

- Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into discrete patterns (e.g., chains, rings) to map supramolecular interactions .

- Software like ORTEP for Windows visualizes anisotropic displacement parameters, aiding in identifying directional bonding trends .

- Pair distribution function (PDF) analysis can supplement diffraction data to resolve disorder in hydrogen-bonded motifs.

Basic: What safety protocols are critical given limited toxicity data for this compound?

Answer:

- Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structural analogs like 3-chlorophenol .

- Use fume hoods, nitrile gloves, and lab coats during handling.

- Implement emergency procedures for skin/eye contact (e.g., 15-minute flushing with water) and dispose of waste via certified hazardous waste services .

Advanced: How can researchers address challenges in refining crystal structures with twinned or high-resolution data?

Answer:

- For twinned crystals, SHELXL’s twin refinement module (BASF command) scales component contributions, while HKLF 5 data format improves integration .

- High-resolution data (>1.0 Å) benefits from anisotropic refinement of non-H atoms and Hirshfeld surface analysis to resolve electron density ambiguities .

Basic: What spectroscopic techniques are most sensitive to detecting degradation products of this compound?

Answer: